Tri-Boc-6-Me3Sn-L-DOPA methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tri-Boc-6-Me3Sn-L-DOPA methyl ester is a chemical compound with significant potential in scientific research. It is known for its applications in drug development and neurological studies, pushing the boundaries of innovation and understanding.

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

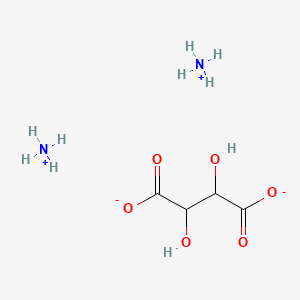

Crown-Carrier Derivatives : The synthesis of crown-carrier C α,α-disubstituted glycines derived from α-methyl-(l)-DOPA has been reported. This involves N-protection of α-methyl-(l)-DOPA methyl ester with Boc anhydride, forming N, O-di-Boc derivatives, and further reactions to produce various derivatives, including Boc-[18-C-6]-Mdp-OMe (Wright, Melandri, Cannizzo, Wakselman, & Mazaleyrat, 2002).

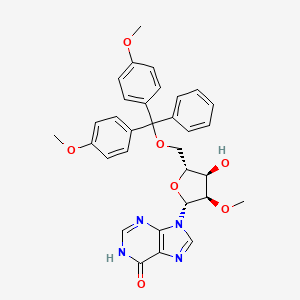

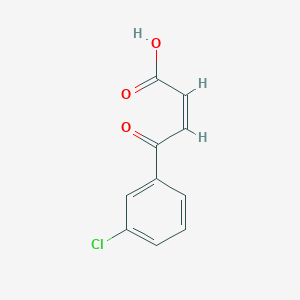

Fluorine-18 Labelling : A process for the efficient synthesis of 18F-labelled 3-O-methyl-6-[18F]fluoro-L-DOPA ([18F]OMFD) has been established. This involves the use of a precursor N-formyl-3-O-methyl-4-O-boc-6-trimethyl-stannyl-L-DOPA-ethyl ester for direct electrophilic radiofluorination (Füchtner & Steinbach, 2003).

Pharmaceutical Applications

Anti-Tumor Agent : L-DOPA methyl ester has been reported to have in vivo antitumor activity in various tumor systems, indicating its potential as an antitumor agent (Wick, 1977).

Parkinson's Disease Treatment : The use of L-DOPA methyl ester as a treatment for response swings in Parkinson's disease has been examined. It has been found to be equivalent to L-DOPA in reversing motor deficits in animal models (Cooper, Marrel, Testa, van de Waterbeemd, Quinn, Jenner, & Marsden, 1984).

Levodopa-Induced Dyskinesias : In the context of Parkinson's disease, it's shown that the inhibition of protein kinase A in the striatum could prevent levodopa-induced dyskinesias, a common side effect of long-term levodopa therapy (Lebel, Chagniel, Bureau, & Cyr, 2010).

Biochemistry and Synthesis

Bioadhesive End Groups : DOPA and its methyl ester have been used for the conjugation to poly(ethylene oxide)-poly(propylene oxide)-poly(ethylene oxide) block copolymers, indicating their application in bioadhesive technologies (Huang, Lee, Ingram, & Messersmith, 2002).

Spherical and Hemispherical Oligosaccharides Synthesis : The synthesis of new spherical and hemispherical oligosaccharides with a polylysine core scaffold has been achieved, showcasing the diverse synthetic applications of DOPA derivatives (Han, Baigude, Hattori, Yoshida, & Uryu, 2007).

Vorbereitungsmethoden

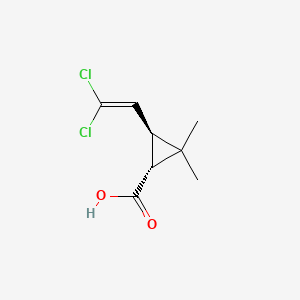

The synthesis of Tri-Boc-6-Me3Sn-L-DOPA methyl ester involves multiple steps, including the protection of functional groups and the introduction of the tin moiety. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Tri-Boc-6-Me3Sn-L-DOPA methyl ester undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride can be used to reduce

Eigenschaften

CAS-Nummer |

857502-21-7 |

|---|---|

Molekularformel |

C28H45NO10Sn |

Molekulargewicht |

674.37 |

Reinheit |

>98% |

Synonyme |

N-tert-butoxycarbonyl-3,4-di-tert-butoxycarbonyloxy-6-(trimethylstannyl)-L-phenylalanine methyl ester |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3S,4S,5R,6R)-6-[2-[3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4-(trideuteriomethoxy)phenyl]-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1147621.png)